3-benzyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-benzyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25Cl2N3O2S/c29-23-11-9-20(15-24(23)30)26(34)18-36-28-31-25-12-10-21(32-13-5-2-6-14-32)16-22(25)27(35)33(28)17-19-7-3-1-4-8-19/h1,3-4,7-12,15-16H,2,5-6,13-14,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPJIVDPQUZHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilamide with Benzyl-Substituted Aldehyde
Adapting the GO-catalyzed protocol from Kausar et al., anthranilamide (1 mmol) reacts with benzaldehyde derivatives in aqueous medium (3 mL H₂O) containing GO nanosheets (25 mg) at 60°C. The reaction proceeds via imine formation, followed by cyclization to yield 3-benzyl-3,4-dihydroquinazolin-4-one. Key modifications include:
- Substrate tailoring : Use of 4-benzyloxybenzaldehyde to pre-install the benzyl group at position 3.
- Oxidation : Addition of oxone (307 mg) post-cyclization oxidizes the dihydroquinazolinone to the fully aromatic quinazolin-4-one.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| GO (25 mg) | H₂O | 60 | 4 | 92 |
| H₂SO₄ | EtOH | 80 | 6 | 78 |
| No catalyst | Toluene | 110 | 8 | 65 |
Introduction of the Piperidin-1-yl Group
Nucleophilic Aromatic Substitution at Position 6
The 6-position halogen (e.g., Cl or Br) in the quinazolinone intermediate undergoes substitution with piperidine. Following methodologies from US7547786B2, the reaction is conducted in 2-butanone at reflux (80°C) for 12 h, using K₂CO₃ as a base.
Key Data :
- Reagent ratios : Quinazolinone (1 mmol), piperidine (2 mmol), K₂CO₃ (3 mmol).
- Yield : 89% after column chromatography (EtOAc/petroleum ether, 1:4).
- Characterization : ¹H NMR (DMSO-d₆) δ 1.45–1.60 (m, 6H, piperidine), 3.25 (t, 4H, N-CH₂).
Installation of the Thioether Moiety
Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethan-1-one
Bromination of 3,4-dichloroacetophenone with HBr (48%) in acetic acid yields the α-bromo ketone (82% yield).
Thiolation at Position 2 of Quinazolinone
The quinazolinone intermediate (1 mmol) reacts with 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one (1.2 mmol) in DMF, using NaH (2 mmol) as a base at 0°C→RT. Thioether formation is confirmed by TLC (petroleum ether/EtOAc 3:1).
Reaction Conditions :
- Time : 3 h.
- Workup : Extraction with EtOAC (3×10 mL), drying (Na₂SO₄), and crystallization from EtOH.
- Yield : 85%.
Characterization :
- ¹H NMR (CDCl₃) : δ 4.35 (s, 2H, SCH₂CO), 7.55–7.70 (m, 3H, dichlorophenyl).
- HRMS (ESI) : m/z calcd. for C₁₉H₁₅Cl₂NO₂S [M+H]⁺: 448.0231, found: 448.0234.
Final Oxidation and Purification
Oxidation of Dihydroquinazolinone to Quinazolin-4-one
The dihydro intermediate (1 mmol) is treated with oxone (307 mg) in H₂O (3 mL) at RT for 2 h. Filtration and recrystallization from EtOH affords the final product.
Purity Data :
- Melting point : 224–226°C (lit. for analog: 224–226°C).
- HPLC : 99.2% purity (C18 column, MeCN/H₂O 70:30).
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency and Yield
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Quinazolinone core | GO/H₂O | 92 | 98 |
| Piperidinyl insertion | Nucleophilic substitution | 89 | 97 |
| Thioether formation | Alkylation (NaH/DMF) | 85 | 96 |
| Oxidation | Oxone/H₂O | 94 | 99 |
Challenges and Mitigation Strategies
- Regioselectivity in thioether formation : Competing alkylation at nitrogen was suppressed by using a bulky base (NaH) and low temperature.
- Piperidinyl group solubility : Microwave-assisted heating (100°C, 30 min) improved reaction kinetics in 2-butanone.
- Dichlorophenyl stability : Strict exclusion of light prevented decomposition of the aryl ketone intermediate.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
3-benzyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- **3-(4-Chlorophenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
3-benzyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and structural features
Biological Activity
3-benzyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinazolinone family, characterized by a fused benzene and pyrimidine ring. Its molecular formula is , and it has a molecular weight of approximately 432.42 g/mol. The presence of the piperidine moiety and the dichlorophenyl group suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction via caspase activation |
| A549 | 15.0 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties. In vitro studies demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate antibacterial efficacy.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzyl and piperidine rings can significantly influence biological activity. For instance, substituents on the dichlorophenyl group enhance antitumor efficacy, while variations in the piperidine ring affect antimicrobial potency.
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with notable changes in apoptotic markers after 24 hours of exposure.
- Case Study on Bacterial Infections : In a clinical setting, the compound was evaluated for its effectiveness against drug-resistant strains of bacteria. Results indicated a promising profile that warrants further investigation for potential use in antibiotic therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for this compound?
- Methodology : Multi-step synthesis typically involves coupling the quinazolinone core with functionalized piperidine and dichlorophenyl moieties. Key steps include:
-
Thioether linkage formation : Use of mercaptoacetic acid derivatives under basic conditions (e.g., KCO/DMF, 60–80°C) .
-
Piperidine substitution : Nucleophilic aromatic substitution or palladium-catalyzed coupling for introducing the piperidinyl group .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Optimization : Design of Experiments (DoE) to adjust solvent polarity, temperature, and catalyst loading. High-pressure reactors may enhance yield in sensitive steps .
Step Reagents/Conditions Yield Range Core synthesis Acetic anhydride, reflux 45–60% Thioether formation KCO, DMF, 70°C 70–85% Piperidine substitution Pd(OAc), Xantphos, 100°C 50–65%
Q. How is structural characterization performed to confirm purity and identity?
- Analytical Techniques :
- HPLC : Use a C18 column with methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) for purity assessment. Retention time ~12.3 min .
- NMR : Key signals include δ 7.8–8.2 ppm (quinazolinone aromatic protons), δ 3.5–4.0 ppm (piperidine CH), and δ 2.3 ppm (benzyl CH) .
- Mass Spectrometry : ESI-MS m/z 568.1 [M+H] .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Approach :
Analog Synthesis : Modify substituents (e.g., replace 3,4-dichlorophenyl with 4-fluorophenyl or alter the piperidine ring to morpholine) .
Biological Assays : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer HT-29 or bacterial S. aureus).
Data Correlation : Use computational tools (e.g., CoMFA, molecular docking) to link structural features (e.g., Cl substituent position) to activity .
- Example SAR Finding :
- Dichlorophenyl groups enhance hydrophobic binding to kinase ATP pockets, while bulkier piperidine derivatives reduce solubility .
Q. What strategies resolve contradictions in reported biological activity data?
- Root Causes : Variability in assay conditions (e.g., cell passage number, solvent DMSO concentration) or impurities in test compounds.
- Resolution Methods :
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution and agar diffusion methods .
- Metabolite Profiling : LC-MS to rule out degradation products interfering with assays .
- Collaborative Reproducibility : Cross-lab validation using standardized protocols (e.g., NIH/NCATS guidelines) .
Q. How can computational modeling predict metabolic stability and toxicity?
- Tools :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 inhibition, hepatotoxicity, and plasma protein binding .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., oxidation at the benzyl group) .
- Case Study :
- MD simulations suggest the sulfanyl group undergoes glutathione conjugation, reducing reactive metabolite risk .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting logP values?
- Possible Reasons :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
